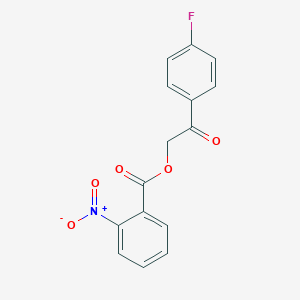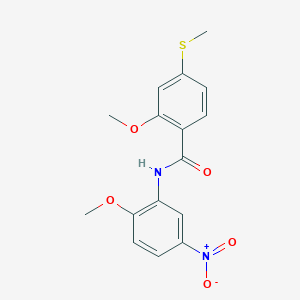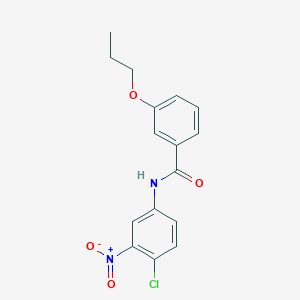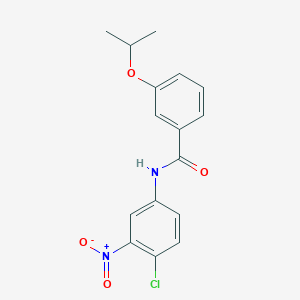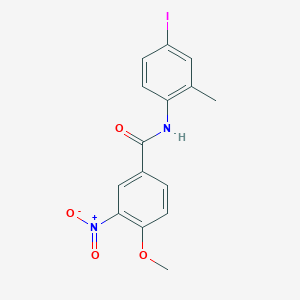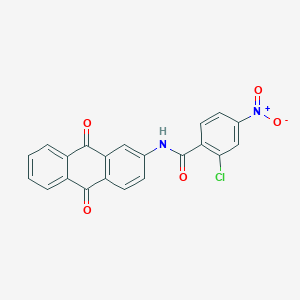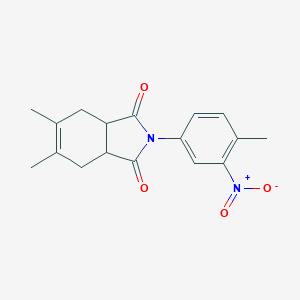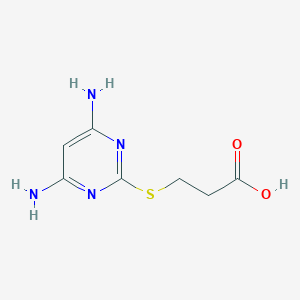
3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid (DAPS) is a sulfur-containing organic compound that has been used in various scientific research applications. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. DAPS is also known as 6-diaminopyrimidine-2-sulfonic acid, 6-DAPS, or DAPS-S. Its structure consists of a pyrimidine ring with two amine groups and a sulfonyl group attached to it.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Pyrimidine Synthesis
Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds, including derivatives related to the core structure of 3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid, highlights the significance of pyrimidines in medicinal and pharmaceutical industries. These scaffolds are explored for their synthetic applicability and bioavailability, with innovations in catalysts such as organocatalysts, metal catalysts, and nanocatalysts enhancing the synthesis of pyrimidine derivatives. This has implications for developing lead molecules in drug discovery and research applications (Parmar, Vala, & Patel, 2023).
Pyrimidines in Anti-inflammatory Research
Another area of application for pyrimidine derivatives is in anti-inflammatory research. Studies summarize developments in synthesizing pyrimidine derivatives and their structure-activity relationships (SARs), demonstrating potent anti-inflammatory effects. This encompasses a wide range of pharmacological effects, including antioxidant, antibacterial, and antiviral activities, which are attributed to their ability to inhibit the expression and activities of certain inflammatory mediators. This research offers insights into the potential therapeutic applications of pyrimidine derivatives in treating inflammation-related conditions (Rashid et al., 2021).
Pyrimidines in Anticancer Research
Pyrimidine derivatives also play a crucial role in anticancer research. The synthesis and biological evaluation of pyrimidines in diverse scaffolds, including their anticancer activities, are extensively documented. These studies focus on the structural modifications of pyrimidines to enhance their therapeutic efficacy against various cancer types. The anticancer potential of pyrimidines, evidenced through structural activity relationships and diverse pharmacological mechanisms, underscores their importance in developing novel anticancer agents (Kaur et al., 2014).
Microbial Production of Volatile Fatty Acids
Although not directly related to 3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid, research on the microbial production of volatile fatty acids (VFAs) like propionic acid provides a relevant context. These studies explore the microbial routes for VFA production, highlighting their potential as renewable and sustainable alternatives to petroleum-based chemicals. The applications of VFAs in synthesizing commercially important chemicals, including potential implications for pyrimidine derivatives, reflect the interdisciplinary nature of pyrimidine research (Bhatia & Yang, 2017).
Eigenschaften
IUPAC Name |
3-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c8-4-3-5(9)11-7(10-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H4,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSWUZLQZIBOIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)SCCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

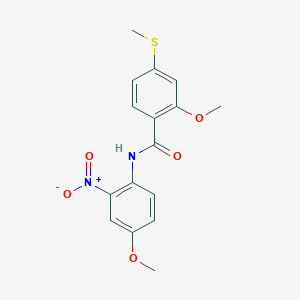
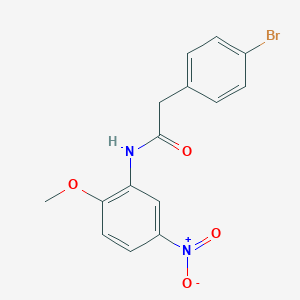
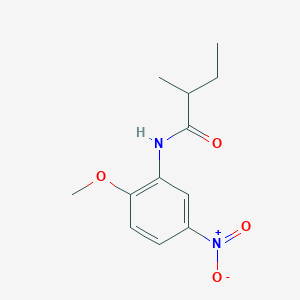
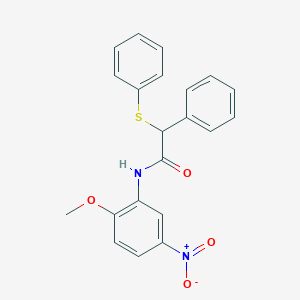
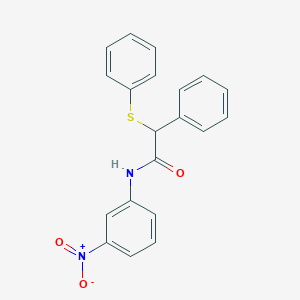
![4-{[(Cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B410814.png)
